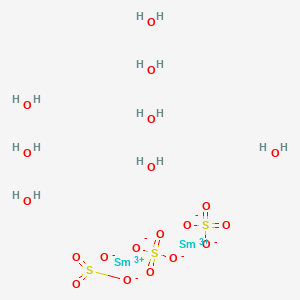

Samarium(III) sulfate octahydrate

描述

Synthesis Analysis

The synthesis of samarium sulfates often involves solvothermal methods, leading to the formation of various structurally characterized samarium sulfate compounds. For instance, organic amine templated samarium sulfates have been synthesized and shown to exhibit interesting luminescent properties, suggesting their potential as fluorescent materials (Deng Zhang et al., 2012). Additionally, methods for recovering and separating samarium (III) from waste solutions to synthesize samarium and cobalt oxides nanoparticles highlight the efficiency and environmental benefits of recycling rare earth metals (N. Swain, Sujata Mishra, M. Acharya, 2020).

Molecular Structure Analysis

The molecular structure of samarium(III) sulfate octahydrate and related compounds has been determined through various methods, including single-crystal X-ray diffraction. These studies reveal complex structures, such as three-dimensional frameworks and chain structures, contributing to our understanding of their chemical behavior and potential applications (Deng Zhang et al., 2012).

Chemical Reactions and Properties

Research on the chemical reactions involving samarium(III) sulfate includes studies on its thermal decomposition under various conditions. These studies show that decomposition to the corresponding oxide proceeds via the formation of an oxysulfate, providing insight into the thermal stability and decomposition pathways of samarium sulfates (J. Poston, R. Siriwardane, E. Fisher, Angela Miltz, 2003).

Physical Properties Analysis

The solubility and thermodynamic functions of samarium sulfate in water and sulfuric acid solutions have been explored to understand its behavior in high-temperature aqueous systems. These studies indicate a decrease in solubility with increasing temperature and suggest that samarium sulfate may behave predominantly as a 2-2 sulfate at high temperatures (W. L. Marshall, R. Slusher, 1975).

Chemical Properties Analysis

The chemical properties of samarium(III) sulfate octahydrate, including its luminescence and thermal decomposition, have been extensively studied. The luminescence properties, in particular, are significant for applications in materials science, such as the development of fluorescent materials (Deng Zhang et al., 2012). Additionally, the thermal decomposition studies provide valuable information for the safe handling and processing of samarium sulfates in various applications (J. Poston, R. Siriwardane, E. Fisher, Angela Miltz, 2003).

科学研究应用

- Samarium(III) sulfate octahydrate is a moderately water and acid soluble Samarium source for uses compatible with sulfates .

- Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .

- Most metal sulfate compounds are readily soluble in water for uses such as water treatment, unlike fluorides and oxides which tend to be insoluble .

- Organometallic forms are soluble in organic solutions and sometimes in both aqueous and organic solutions .

- Metallic ions can also be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar cells and fuel cells .

- Samarium is used in laser applications and for its dielectric properties and in filter glass on Nd:YAG solid state lasers . It forms stable titanate compounds with useful dielectric properties .

-

Glass and Phosphors : Samarium(III) sulfate octahydrate can be used in the production of certain types of glass and phosphors . The specific properties of samarium make it suitable for these applications, although the exact methods and outcomes would depend on the specific type of glass or phosphor being produced.

-

Lasers : Samarium is used in laser applications . It can be used in the production of certain types of lasers, such as Nd:YAG solid state lasers . The specific methods and outcomes would depend on the type of laser being produced.

-

Thermoelectric Devices : Samarium(III) sulfate octahydrate can be used in the production of thermoelectric devices . These devices convert differences in temperature into electric voltage, and samarium’s unique properties make it suitable for this application.

-

Dielectric Properties : Samarium is known for its dielectric properties . It can form stable titanate compounds with useful dielectric properties . These properties can be utilized in various applications, such as in the production of certain types of electronic components.

-

Solar Cells and Fuel Cells : Metallic ions from Samarium(III) sulfate octahydrate can be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar cells and fuel cells .

-

Catalyst : Samarium(III) sulfate octahydrate can be used as a catalyst in certain chemical reactions . The specific methods and outcomes would depend on the reaction being catalyzed.

-

Bio-Reduction of Graphene Oxide : Samarium(III) sulfate octahydrate could potentially be used in the bio-reduction of graphene oxide . This process involves using sulfate-reducing bacteria to reduce graphene oxide, which can have implications for anti-biocorrosion .

-

Chemical Synthesis : Samarium(III) sulfate octahydrate can be used in chemical synthesis . The specific methods and outcomes would depend on the reaction being synthesized

安全和危害

Samarium(III) sulfate octahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

属性

IUPAC Name |

samarium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICAFVHZPBSARB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(III) sulfate octahydrate | |

CAS RN |

13465-58-2 | |

| Record name | Samarium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)